![molecular formula C9H10N2O B2487348 (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 217435-67-1](/img/structure/B2487348.png)

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

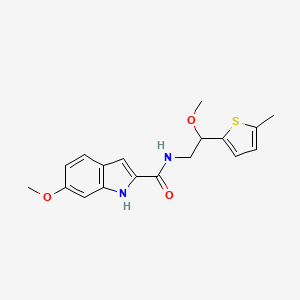

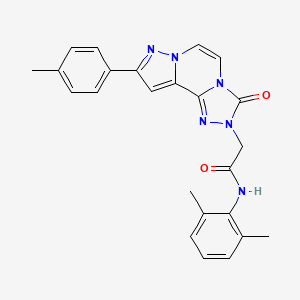

“(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is a chemical compound with the CAS Number: 217435-67-1 . It has a molecular weight of 162.19 and its IUPAC name is (6-methylimidazo [1,2-a]pyridin-3-yl)methanol . The compound is typically a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The process is reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is represented by the linear formula C9H10N2O .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” involves the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by microwave irradiation .Physical And Chemical Properties Analysis

“(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 162.19 .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol: derivatives have shown promise as anticancer agents. Specifically, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized. These compounds demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k exhibited potent activity, inducing cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an impressive IC50 value of 1.94 nM .

PI3K Signaling Pathway Inhibition

Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis. Therefore, PI3K inhibitors have garnered significant interest for cancer treatment. The study mentioned earlier highlights the potential of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol derivatives as lead compounds for developing PI3Kα inhibitors .

Tuberculosis Drug Development

Interestingly, imidazopyridine , a fused bicyclic heterocycle that includes the imidazo[1,2-a]pyridine moiety, has been recognized as a valuable scaffold in medicinal chemistry. Recent developments in this field include the investigation of novel TB drugs. For instance, Q203 , an imidazopyridine derivative, demonstrated significant reductions in bacterial load in a mouse model infected with Mycobacterium tuberculosis .

Safety and Hazards

The safety information for “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” includes several hazard statements: H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is represented by the exclamation mark pictogram and the signal word “Warning” is used .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various targets in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which is often associated with tumorigenesis and cancer progression .

Pharmacokinetics

The compound’s molecular weight of 16219 suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.

Result of Action

Related compounds have shown inhibitory effects on certain cancer cell lines .

Eigenschaften

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJTYHBNEDSUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2CO)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)